molecular formula C10H14BrNO4S B603007 [(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl](2-hydroxyethyl)amine CAS No. 1206104-84-8

[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl](2-hydroxyethyl)amine

Cat. No.: B603007
CAS No.: 1206104-84-8
M. Wt: 324.19g/mol
InChI Key: WXXJQDCYKJLOSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-2-methoxy-4-methylphenyl)sulfonylamine is an organic compound that features a brominated aromatic ring, a sulfonyl group, and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-methoxy-4-methylphenyl)sulfonylamine typically involves multiple steps. One common route starts with the bromination of 2-methoxy-4-methylphenol to introduce the bromine atom at the 5-position. This is followed by sulfonylation to attach the sulfonyl group. Finally, the introduction of the 2-hydroxyethylamine moiety completes the synthesis. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxy-4-methylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromo-2-methoxy-4-methylphenyl)sulfonylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxy-4-methylphenyl)sulfonylamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfonyl group can act as an electrophile, while the amine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromo-2-methoxyphenyl)sulfonylamine
  • (5-Bromo-4-methylphenyl)sulfonylamine
  • (5-Bromo-2-methoxy-4-methylphenyl)sulfonylamine

Uniqueness

(5-Bromo-2-methoxy-4-methylphenyl)sulfonylamine is unique due to the specific combination of functional groups and their positions on the aromatic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1206104-84-8

Molecular Formula

C10H14BrNO4S

Molecular Weight

324.19g/mol

IUPAC Name

5-bromo-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C10H14BrNO4S/c1-7-5-9(16-2)10(6-8(7)11)17(14,15)12-3-4-13/h5-6,12-13H,3-4H2,1-2H3

InChI Key

WXXJQDCYKJLOSP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)NCCO)OC

Origin of Product

United States

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